

Technical Guide: (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No. 125639-64-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B017481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral organic compound of significant interest in synthetic organic chemistry. While its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a well-established key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril, the (S)-enantiomer serves as a valuable chiral building block and a reference standard in stereoselective synthesis and analysis.^[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical procedures for **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is presented in the table below.

Property	Value	Reference
CAS Number	125639-64-7	
Molecular Formula	C ₁₂ H ₁₆ O ₃	
Molecular Weight	208.25 g/mol	
Appearance	Colorless to pale yellow oil	
Density	1.075 g/mL at 20 °C	
Boiling Point	331 °C	
Flash Point	150 °C	
Refractive Index	n _{20/D} 1.505	
Storage Temperature	2-8 °C	

Experimental Protocols

The synthesis of enantiomerically pure **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** can be achieved through two primary strategies: asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic mixture.

Protocol 1: Enantioselective Reduction of Ethyl 2-oxo-4-phenylbutanoate

This protocol describes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to yield the (S)-enantiomer using *Saccharomyces cerevisiae* (Baker's Yeast).

Materials:

- Ethyl 2-oxo-4-phenylbutanoate
- *Saccharomyces cerevisiae* (commercial baker's yeast)
- Sucrose
- Dextrose (Glucose)

- Yeast extract
- Peptone
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate
- Diatomaceous earth (e.g., Celite®)

Equipment:

- Fermentation vessel or large Erlenmeyer flask
- Magnetic stirrer and stir bar or orbital shaker
- Centrifuge and appropriate centrifuge tubes
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Yeast Culture Preparation:
 - Prepare a culture medium by dissolving sucrose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.
 - Sterilize the medium by autoclaving.
 - Inoculate the sterile medium with *Saccharomyces cerevisiae*.
 - Incubate the culture at 30°C with agitation for 24 hours.

- Bioreduction:
 - To the yeast culture, add a solution of ethyl 2-oxo-4-phenylbutanoate (typically 1-5 g/L) and a co-substrate such as glucose (dextrose) to facilitate cofactor regeneration.
 - Continue the incubation at 30°C with agitation, monitoring the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.
- Work-up and Purification:
 - After the reaction is complete, add diatomaceous earth to the culture broth and filter to remove the yeast cells.
 - Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.
- Enantiomeric Excess Determination:
 - The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Protocol 2: Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

This protocol outlines the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate to isolate the (S)-enantiomer.

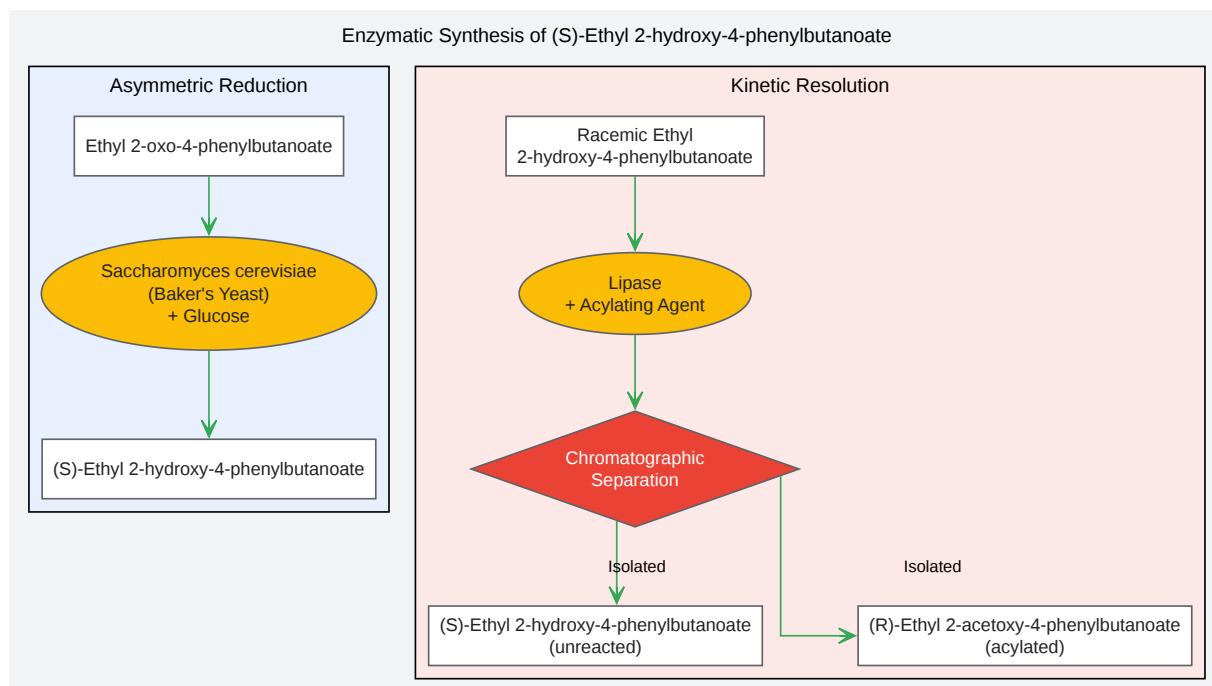
Materials:

- Racemic ethyl 2-hydroxy-4-phenylbutanoate

- Immobilized lipase (e.g., Novozym® 435 from *Candida antarctica* lipase B or Lipase PS from *Pseudomonas cepacia*)
- Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
- Organic solvent (e.g., hexane, toluene, or solvent-free)
- Buffer solution (e.g., phosphate buffer, pH 7) for hydrolysis-based resolution
- Ethyl acetate
- Anhydrous sodium sulfate

Equipment:

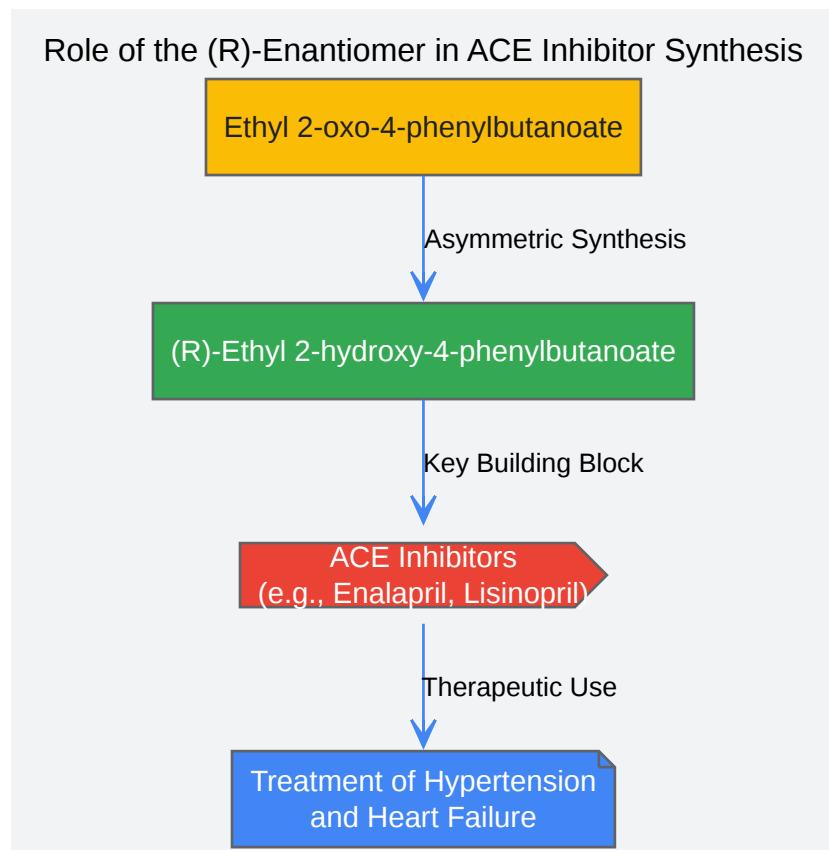
- Reaction vessel with temperature control
- Magnetic stirrer and stir bar or orbital shaker
- Filtration apparatus
- Rotary evaporator
- Column chromatography setup


Procedure:

- Enzymatic Acylation:
 - Dissolve racemic ethyl 2-hydroxy-4-phenylbutanoate in an appropriate organic solvent (or use neat).
 - Add the immobilized lipase and the acylating agent (e.g., vinyl acetate).
 - Incubate the mixture at a controlled temperature (e.g., 30-45°C) with agitation.
 - Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

- Separation and Purification:
 - Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.
 - Remove the solvent and excess acylating agent under reduced pressure.
 - The resulting mixture contains the unreacted **(S)-ethyl 2-hydroxy-4-phenylbutanoate** and the acylated (R)-enantiomer.
 - Separate the two components by column chromatography on silica gel. The less polar acylated product will elute first, followed by the more polar alcohol.
- Enantiomeric Excess Determination:
 - Determine the enantiomeric excess of the isolated **(S)-ethyl 2-hydroxy-4-phenylbutanoate** using chiral HPLC or chiral GC.

Diagrams


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

Logical Relationship in ACE Inhibition

While **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is not the active enantiomer for ACE inhibition, the following diagram illustrates the central role of its counterpart, the (R)-enantiomer, in the synthesis of ACE inhibitors. This provides context for the importance of chiral synthesis in this area.

[Click to download full resolution via product page](#)

Caption: The significance of the (R)-enantiomer in pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No. 125639-64-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017481#s-ethyl-2-hydroxy-4-phenylbutanoate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com